molecular formula C20H23F3N4O2S B2673705 N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 946247-41-2

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2673705
CAS No.: 946247-41-2
M. Wt: 440.49
InChI Key: LGJREAVIIAVDNL-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H23F3N4O2S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as 5-HT1A Serotonin Ligands

Arylpiperazines, with specific structural modifications, have been identified as having high affinity for 5-HT1A serotonin binding sites. This characteristic is particularly evident in compounds where the aryl portion is phenyl, 2-methoxyphenyl, or 1-naphthyl, combined with a phthalimido or benzamido group four methylene units from the piperazine 4-position. These compounds, including 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have demonstrated significant affinity for 5-HT1A sites, with one compound achieving a Ki of 0.6 nM, the highest yet reported for these sites (Glennon, Naiman, Lyon, & Titeler, 1988).

Antimicrobial and Antifungal Activities of Novel Compounds

The synthesis of compounds like 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide (L1) and its derivatives has revealed promising antibacterial and antifungal activities. These compounds are less toxic in nature and their binding characteristics to Human Serum Albumin (HSA) have been extensively studied. Optical spectroscopic, anticancer, and docking studies have confirmed their exemplary binding characteristics and pharmacokinetic mechanism, indicating potential in therapeutic applications (Shareef et al., 2016).

Allosteric Enhancer Activity at the A1 Adenosine Receptor

2-Amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives have been studied for their potential as allosteric enhancers of the A1 adenosine receptor. Modifications in the arylpiperazine moiety attached at the 4-position of the thiophene ring, combined with different groups at the C-5 position, significantly affect the activity. The presence of small alkyl groups, bromine, or aryl moieties at the C-5 position has been found to additively contribute to the allosteric enhancer activity (Romagnoli et al., 2012).

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c1-26-7-9-27(10-8-26)17(14-6-11-30-13-14)12-24-18(28)19(29)25-16-4-2-15(3-5-16)20(21,22)23/h2-6,11,13,17H,7-10,12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJREAVIIAVDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.